molecular formula C14H15N3O3S B7538893 Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate

Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate

Cat. No. B7538893
M. Wt: 305.35 g/mol
InChI Key: PQOXWQVGYDPNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate, also known as MMB, is a synthetic compound that has shown promising results in scientific research. This compound is a derivative of the naturally occurring amino acid, cysteine, and has been found to have a wide range of potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of interest is its potential use as an antioxidant, due to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is not yet fully understood, but it is believed to act through several pathways. One proposed mechanism is that Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has a range of biochemical and physiological effects. For example, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to increase levels of the antioxidant glutathione in cells, which may contribute to its protective effects against oxidative damage. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate has been shown to reduce levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. Additionally, Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is stable under a wide range of conditions, making it a useful tool for studying oxidative stress and inflammation. However, one limitation of using Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate is its relatively high cost compared to other compounds.

Future Directions

There are several potential future directions for research on Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, researchers may investigate the potential of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate as a neuroprotective agent, due to its ability to scavenge free radicals and protect cells from oxidative damage. Finally, researchers may investigate the potential of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate as a therapeutic agent in cancer, due to its ability to induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate involves the reaction of 2-(1-methylimidazol-2-ylthio)acetic acid with methyl 3-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate.

properties

IUPAC Name

methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-17-7-6-15-14(17)21-9-12(18)16-11-5-3-4-10(8-11)13(19)20-2/h3-8H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOXWQVGYDPNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate

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